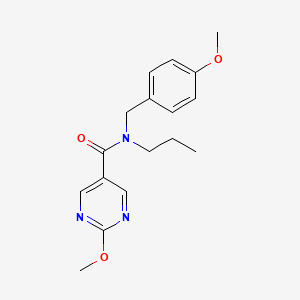![molecular formula C18H28N2O B4446804 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4446804.png)
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide
Vue d'ensemble
Description
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide, also known as N-ethylhexedrone, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that acts as a stimulant. The compound has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a stimulant effect. The compound also has a weak affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors in animal models. The compound has also been found to increase heart rate and blood pressure in humans.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone has several advantages for use in lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the effects of these neurotransmitters on behavior. The compound is also relatively easy to synthesize and purify, which makes it accessible for use in research. However, its psychoactive effects may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone. One area of interest is its potential as a treatment for psychiatric disorders such as depression and ADHD. The compound's ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain may make it a promising candidate for these applications. Another area of interest is its potential as a tool for studying the neurobiology of addiction. The compound's stimulant effects and ability to increase the levels of dopamine in the brain may provide insights into the mechanisms underlying addiction. Additionally, further research is needed to understand the long-term effects of 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone use on the brain and behavior.
Applications De Recherche Scientifique
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in mood and behavior. The compound has been used to study the effects of stimulants on the brain and behavior.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-16-6-8-17(9-7-16)10-11-18(21)19-12-5-15-20-13-3-4-14-20/h6-9H,2-5,10-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXQIXFCQKUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)

![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)
![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4446767.png)
![N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4446775.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)

amine hydrochloride](/img/structure/B4446796.png)

![2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4446819.png)
![2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4446827.png)